
Thiantoin sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiantoin sodium involves the reaction of 2-thiophenecarboxaldehyde with benzylamine to form an imine intermediate, which is then cyclized with urea to produce the desired compound . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
Thiantoin sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiantoin derivatives.
科学的研究の応用
Thiantoin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
Thiantoin sodium exerts its effects by modulating the activity of voltage-gated sodium channels in neurons . By stabilizing the inactive state of these channels, it reduces the excitability of neurons and prevents the spread of seizure activity . This mechanism is similar to that of other anticonvulsant drugs such as phenytoin .
類似化合物との比較
Similar Compounds
Phenytoin: Another anticonvulsant drug with a similar mechanism of action.
Carbamazepine: Shares similar therapeutic applications but has a different chemical structure.
Valproic Acid: Used in the treatment of epilepsy but works through different molecular targets.
Uniqueness
Thiantoin sodium is unique in its chemical structure, which includes a thiophene ring fused to an imidazolidinedione core . This structure imparts distinct pharmacological properties and makes it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
510-34-9 |
|---|---|
分子式 |
C13H9N2NaO2S |
分子量 |
280.28 g/mol |
IUPAC名 |
sodium;5-phenyl-5-thiophen-2-ylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C13H10N2O2S.Na/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9;/h1-8H,(H2,14,15,16,17);/q;+1/p-1 |
InChIキー |
JUVAYOYHITVSBL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CS3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


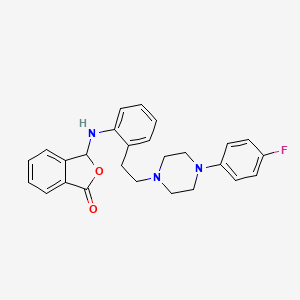

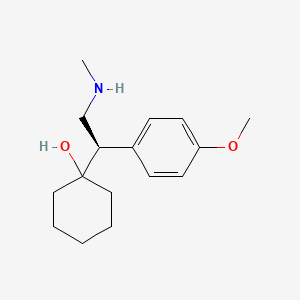
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
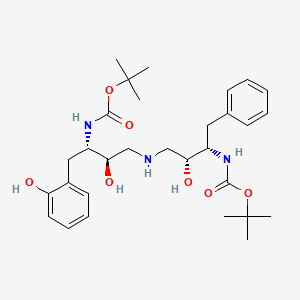
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
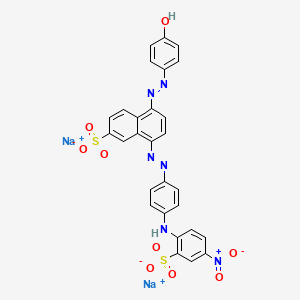
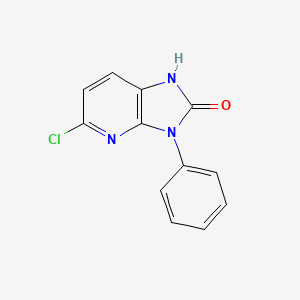
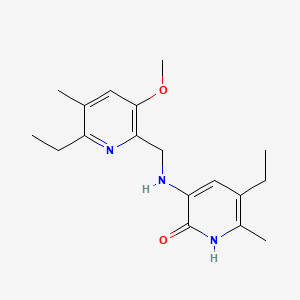


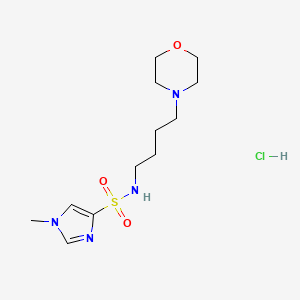
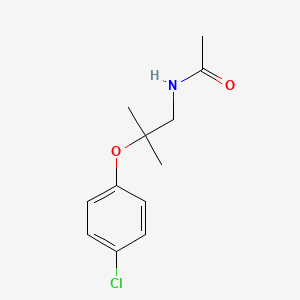
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
